2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid, also known as Ipragliflozin L-Proline, is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidney. This drug has been approved for the treatment of type 2 diabetes mellitus in Japan and is currently undergoing clinical trials in other countries.
Wirkmechanismus
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline inhibits SGLT2, which is responsible for the reabsorption of glucose in the proximal tubule of the kidney. By blocking this transporter, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline increases the urinary excretion of glucose, leading to a reduction in blood glucose levels. This drug also promotes weight loss and improves insulin sensitivity, possibly through the activation of AMP-activated protein kinase (AMPK) and the modulation of adipokines.
Biochemical and physiological effects:
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been shown to have several biochemical and physiological effects beyond glucose control. This drug has been found to reduce blood pressure, improve lipid profile, and decrease markers of inflammation and oxidative stress. 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline may also have a protective effect on the cardiovascular system, as suggested by its ability to reduce arterial stiffness and endothelial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has several advantages for lab experiments, including its high potency and selectivity for SGLT2, its well-established synthesis method, and its extensive preclinical and clinical data. However, this drug also has some limitations, such as its potential off-target effects, its dependence on renal function, and its lack of long-term safety data.
Zukünftige Richtungen
Several future directions for the research on 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline can be identified. These include the investigation of its effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, the exploration of its potential combination therapy with other antidiabetic drugs, and the evaluation of its safety and efficacy in special populations, such as elderly and pregnant patients. Additionally, the development of new SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties may provide further insights into the role of glucose reabsorption in diabetes pathophysiology.
Synthesemethoden
The synthesis of 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline involves the reaction between 3-pyridinecarboxaldehyde and 2-bromo-1-(propan-2-yl)imidazole, followed by the coupling with L-proline and the subsequent hydrolysis of the protecting group. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on type 2 diabetes mellitus. In animal models, this drug has been shown to improve glucose control, reduce body weight and adiposity, and ameliorate insulin resistance. In humans, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been found to lower glycated hemoglobin levels, fasting plasma glucose, and postprandial glucose, as well as to increase urinary glucose excretion.
Eigenschaften
IUPAC Name |
2-[propan-2-yl(pyridine-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)13(7-10(14)15)11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOFPAKOFJJFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.